molecular formula C10H18O5 B593158 t-Hexyl peroxy isopropyl monocarbonate CAS No. 132929-84-1

t-Hexyl peroxy isopropyl monocarbonate

Cat. No.: B593158
CAS No.: 132929-84-1
M. Wt: 218.249
InChI Key: UIWRKSUOGIAAMQ-UHFFFAOYSA-N
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Description

Properties

CAS No.

132929-84-1

Molecular Formula

C10H18O5

Molecular Weight

218.249

IUPAC Name

6-(2,2-dimethylpentyl)-6-methyl-1,2,3,5-tetraoxan-4-one

InChI

InChI=1S/C10H18O5/c1-5-6-9(2,3)7-10(4)12-8(11)13-15-14-10/h5-7H2,1-4H3

InChI Key

UIWRKSUOGIAAMQ-UHFFFAOYSA-N

SMILES

CCCC(C)(C)CC1(OC(=O)OOO1)C

Synonyms

t-Hexyl peroxy isopropyl monocarbonate

Origin of Product

United States

Preparation Methods

The synthesis of t-Hexyl peroxy isopropyl monocarbonate typically involves the reaction of t-hexyl hydroperoxide with isopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial during the production process due to the reactive nature of organic peroxides .

Chemical Reactions Analysis

t-Hexyl peroxy isopropyl monocarbonate undergoes various types of chemical reactions, including:

    Oxidation: The peroxide group in this compound can participate in oxidation reactions, often acting as an oxidizing agent.

    Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

t-Hexyl peroxy isopropyl monocarbonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of t-Hexyl peroxy isopropyl monocarbonate primarily involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name: OO-(1,1-Dimethylbutyl) O-(1-methylethyl) carbonoperoxoate
  • CAS Number : 132929-84-1
  • Molecular Formula : C₁₀H₂₀O₄
  • Molecular Weight : 204.26 g/mol

Structural Features: This compound is a peroxy monocarbonate characterized by a tert-hexyl (1,1-dimethylbutyl) group and an isopropyl (1-methylethyl) group linked via a carbonate-peroxy bridge. Its structure combines the stability of bulky tert-alkyl groups with the reactive peroxy functional group, making it suitable for applications requiring controlled radical initiation, such as polymer synthesis or crosslinking agents in industrial processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to t-hexyl peroxy isopropyl monocarbonate:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 132929-84-1 C₁₀H₂₀O₄ 204.26 Bulky tert-hexyl group enhances thermal stability; peroxy carbonate bridge. Polymer initiator, crosslinking agent .
Isopropyl peroxide (iPrOOiPr) 3039-71-2 C₆H₁₄O₂ 118.17 Simple dialkyl peroxide; lacks carbonate group. Low-temperature initiator for polymerization .
tert-Butyl peroxy acetate 107-71-1 C₆H₁₂O₃ 132.16 Combines tert-butyl stability with acyloxy group. Medium-temperature initiator for PVC, polyesters .
Peracetic acid (AcOOH) 79-21-0 C₂H₄O₃ 76.05 Hydroperoxide with high reactivity; water-soluble. Disinfectant, epoxidation agent .
Methyl hydroperoxide (MeOOH) 3031-73-0 CH₄O₂ 48.04 Simplest hydroperoxide; highly volatile and reactive. Atmospheric chemistry studies, oxidation reactions .

Key Differences in Reactivity and Stability

  • Thermal Stability: The tert-hexyl group in this compound provides steric hindrance, increasing its decomposition temperature compared to linear alkyl peroxides like isopropyl peroxide (iPrOOiPr). For example, tert-butyl peroxides typically decompose at 100–150°C, while linear dialkyl peroxides decompose below 100°C . Peracetic acid (AcOOH) is less thermally stable due to its acyloxy group, decomposing explosively at elevated temperatures.
  • Reactivity with NOx: Peroxy radicals generated from peroxides (e.g., methylperoxy, acetylperoxy) react with NOx (NO/NO₂) in atmospheric conditions. The dominance of this reaction over self-recombination (quantified by the β factor) depends on NOx concentrations. For instance, in low NOx environments, self-reaction dominates (β < 1), but even trace NOx (≥0.1 ppb) shifts the balance toward NOx-driven loss .
  • Solubility: this compound is likely lipophilic due to its bulky alkyl groups, similar to tert-butyl peroxides, which are insoluble in water but soluble in organic solvents. In contrast, hydroperoxides like peracetic acid are water-soluble .

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